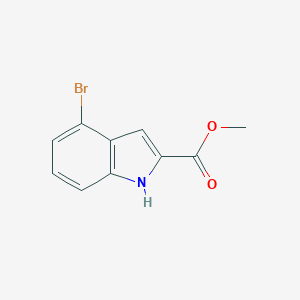

methyl 4-bromo-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPOJMDJBBGYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405799 | |

| Record name | methyl 4-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167479-13-2 | |

| Record name | methyl 4-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-1H-indole-2-carboxylate from 4-Bromoaniline

This in-depth technical guide provides a detailed exploration of a robust and widely applicable synthetic route for the preparation of methyl 4-bromo-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 4-bromoaniline. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings and critical process considerations.

Strategic Overview: The Japp-Klingemann/Fischer Indole Synthesis Approach

The synthesis of the target indole derivative from 4-bromoaniline is most effectively achieved through a classical yet powerful two-step sequence: the Japp-Klingemann reaction followed by the Fischer indole synthesis. This strategy offers a reliable and scalable method to construct the indole core with the desired substitution pattern.

The overall transformation can be visualized as follows:

Figure 1: Overall synthetic workflow.

This guide will dissect each stage of this process, providing detailed experimental procedures, mechanistic insights, and practical advice for successful execution.

PART 1: The Japp-Klingemann Reaction - Formation of the Hydrazone Intermediate

The initial step involves the conversion of 4-bromoaniline into a key hydrazone intermediate. This is accomplished via a diazotization reaction followed by a Japp-Klingemann reaction with ethyl pyruvate.[1][2]

Mechanistic Insight

The Japp-Klingemann reaction is a classic method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[1] The reaction proceeds through the following key steps:

-

Diazotization: 4-Bromoaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding 4-bromobenzenediazonium salt.

-

Coupling: The diazonium salt then acts as an electrophile and couples with the enolate of ethyl pyruvate.

-

Hydrolytic Cleavage: The resulting azo compound is unstable and undergoes hydrolysis, leading to the cleavage of the acetyl group and the formation of the more stable hydrazone.[3]

Figure 2: Japp-Klingemann reaction mechanism.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromoaniline | 172.02 | 10.0 g | 0.058 |

| Concentrated HCl | 36.46 | 15 mL | - |

| Sodium Nitrite | 69.00 | 4.2 g | 0.061 |

| Ethyl Pyruvate | 116.12 | 7.4 g | 0.064 |

| Sodium Acetate | 82.03 | 15 g | 0.183 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 200 mL | - |

Procedure:

-

Diazotization:

-

In a 500 mL beaker, dissolve 10.0 g of 4-bromoaniline in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a solution of 4.2 g of sodium nitrite in 20 mL of water dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for an additional 15 minutes at this temperature after the addition is complete. The resulting solution contains the 4-bromobenzenediazonium chloride.

-

-

Japp-Klingemann Coupling:

-

In a separate 1 L beaker, prepare a solution of 7.4 g of ethyl pyruvate and 15 g of sodium acetate in 100 mL of ethanol.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the ethyl pyruvate solution with vigorous stirring.

-

A yellow to orange precipitate of the hydrazone should form.

-

Continue stirring the mixture in the ice bath for 1-2 hours.

-

-

Work-up and Purification:

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to afford pure ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate as a crystalline solid.

-

Dry the product in a vacuum oven at 40-50 °C.

-

Safety Precautions:

-

4-Bromoaniline is toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] It can cause skin and eye irritation and may cause damage to organs through prolonged or repeated exposure.[7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt; use it immediately in the subsequent reaction.

-

Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

PART 2: The Fischer Indole Synthesis - Cyclization to the Indole Core

The second stage of this synthesis is the acid-catalyzed cyclization of the prepared hydrazone to form the indole ring system. The Fischer indole synthesis is a venerable and highly effective method for this transformation.[8][9]

Mechanistic Insight

The Fischer indole synthesis proceeds through a series of well-established steps:[8]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[10][10]-Sigmatropic Rearrangement: The enamine undergoes a[10][10]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate.

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.

-

Elimination of Ammonia: Finally, the elimination of a molecule of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.

Figure 3: Fischer indole synthesis mechanism.

Detailed Experimental Protocol: Synthesis of Ethyl 4-bromo-1H-indole-2-carboxylate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate | 285.12 | 10.0 g | 0.035 |

| Polyphosphoric Acid (PPA) | - | 100 g | - |

| Ice | - | 500 g | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

Procedure:

-

Cyclization:

-

In a 250 mL round-bottom flask equipped with a mechanical stirrer, add 100 g of polyphosphoric acid (PPA).

-

Heat the PPA to 80-90 °C in an oil bath.

-

Slowly add 10.0 g of ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate to the hot PPA with efficient stirring.

-

Continue heating and stirring the reaction mixture at 120 °C for 30-60 minutes.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to about 60-70 °C and then carefully pour it onto 500 g of crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

The crude product will precipitate as a solid.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 4-bromo-1H-indole-2-carboxylate.

-

PART 3: Final Conversion to Methyl 4-bromo-1H-indole-2-carboxylate

The final step is the conversion of the ethyl ester to the desired methyl ester. This can be achieved through transesterification or a two-step hydrolysis-esterification sequence.

Option A: Transesterification

-

Dissolve the ethyl 4-bromo-1H-indole-2-carboxylate in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, neutralize the catalyst, remove the excess methanol under reduced pressure, and purify the product.

Option B: Hydrolysis and Esterification

-

Hydrolysis:

-

Hydrolyze the ethyl ester to the corresponding carboxylic acid by heating with an aqueous solution of a base like potassium hydroxide in ethanol.[12]

-

After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 4-bromo-1H-indole-2-carboxylic acid.

-

Filter and dry the carboxylic acid.[4]

-

-

Esterification:

-

Dissolve the 4-bromo-1H-indole-2-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction by removing the methanol, dissolving the residue in an organic solvent, washing with a bicarbonate solution, and purifying the resulting methyl 4-bromo-1H-indole-2-carboxylate.

-

Characterization Data

The final product, methyl 4-bromo-1H-indole-2-carboxylate, should be characterized by standard spectroscopic methods to confirm its identity and purity.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the indole NH proton (a broad singlet), aromatic protons on the benzene and pyrrole rings, and a singlet for the methyl ester protons. The coupling patterns of the aromatic protons will be indicative of the 4-bromo substitution.

-

¹³C NMR: The spectrum will show the characteristic signals for the carbonyl carbon of the ester, the carbons of the indole ring system, and the methyl carbon of the ester.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with the characteristic isotopic pattern for a bromine-containing compound.

Conclusion

The synthesis of methyl 4-bromo-1H-indole-2-carboxylate from 4-bromoaniline via the Japp-Klingemann and Fischer indole synthesis sequence is a reliable and well-established method. By carefully controlling the reaction conditions, particularly temperature and acidity, and employing appropriate purification techniques, this valuable synthetic intermediate can be obtained in good yield and high purity. The mechanistic understanding provided in this guide serves as a foundation for troubleshooting and optimizing the synthesis for specific laboratory or industrial applications.

References

- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. organicreactions.org [organicreactions.org]

- 4. 4-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 4042604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. rsc.org [rsc.org]

- 11. d-nb.info [d-nb.info]

- 12. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 4-bromo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Building Block

Methyl 4-bromo-1H-indole-2-carboxylate is a strategically important heterocyclic compound that serves as a versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its indole core is a privileged scaffold, frequently encountered in a vast array of biologically active natural products and pharmaceutical agents. The strategic placement of three key functional groups—a reactive bromine atom at the C4 position, a nucleophilic N-H group, and an electron-withdrawing methyl carboxylate at the C2 position—provides orthogonal handles for a diverse range of chemical transformations. This guide offers an in-depth exploration of the chemical properties and reactivity of this molecule, providing field-proven insights and detailed protocols to empower researchers in leveraging its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of methyl 4-bromo-1H-indole-2-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | |

| Molecular Weight | 254.08 g/mol | |

| Appearance | Beige solid | |

| Boiling Point | 386.2 ± 22.0 °C (Predicted) | |

| Density | 1.629 ± 0.06 g/cm³ (Predicted) | |

| pKa | 14.04 ± 0.30 (Predicted) | |

| Storage | Sealed in dry, Room Temperature |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyrrole rings. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (typically > 8.0 ppm). The methyl ester protons will be a sharp singlet around 3.8-4.0 ppm. The protons on the benzene ring (H5, H6, and H7) will exhibit coupling patterns influenced by the bromine atom. The C3-proton, being adjacent to the electron-withdrawing carboxylate group, will appear as a singlet in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The carbonyl carbon of the ester will be observed at the downfield end of the spectrum (around 160-165 ppm). The carbon atom bearing the bromine (C4) will be shifted to a lower field compared to an unsubstituted indole. The other aromatic and pyrrole carbons will appear in their characteristic regions.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp N-H stretching vibration around 3300-3400 cm⁻¹. A strong carbonyl (C=O) stretch from the methyl ester will be prominent around 1700-1720 cm⁻¹. The spectrum will also feature C-H stretching and bending vibrations for the aromatic and methyl groups, as well as C-N and C-Br stretching frequencies.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of nearly equal intensity. Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-CO₂CH₃).

Core Reactivity: A Trifecta of Functional Handles

The synthetic utility of methyl 4-bromo-1H-indole-2-carboxylate stems from the distinct reactivity of its three primary functional groups. The interplay between these groups allows for a wide range of selective transformations.

Reactivity at the C4-Bromine: Gateway to C-C and C-N Bond Formation

The bromine atom at the C4 position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents to the indole core. This is a powerful strategy for building molecular complexity and is extensively used in drug discovery.[1][2]

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.[3][4] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Mechanistic Rationale: The catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-1H-indole-2-carboxylate with Phenylboronic Acid

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 4-bromo-1H-indole-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base.[5][6] This reaction is particularly useful for synthesizing styrenyl indoles and other vinyl-substituted heterocycles.

Mechanistic Rationale: The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination and insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the product and a hydridopalladium species, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[1][7][8] This reaction is of immense importance in the synthesis of pharmaceuticals, many of which are arylamines.

Mechanistic Rationale: Similar to other cross-coupling reactions, the cycle involves oxidative addition, followed by coordination of the amine to the palladium center. Deprotonation of the coordinated amine by the base, followed by reductive elimination, affords the arylamine product. The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this reaction.[7]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with methyl 4-bromo-1H-indole-2-carboxylate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Reagent Addition: Add the amine (e.g., morpholine, 1.2 eq) and an anhydrous, degassed solvent like toluene.

-

Reaction: Seal the tube and heat the mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the product by flash chromatography.

Reactivity at the N-H Group: N-Functionalization

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized through various reactions, most commonly N-alkylation.[9][10] This modification is crucial as the substituent on the indole nitrogen can significantly impact the biological activity of the molecule.

Mechanistic Rationale: The N-H proton is weakly acidic and can be removed by a suitable base to generate the corresponding indolyl anion. This potent nucleophile can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction.

Experimental Protocol: N-Alkylation with an Alkyl Halide

-

Deprotonation: To a solution of methyl 4-bromo-1H-indole-2-carboxylate (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise.

-

Anion Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation and formation of the sodium salt.

-

Alkylation: Add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The subsequent purification is typically achieved by column chromatography.

Transformations of the C2-Methyl Ester

The methyl ester at the C2 position offers another handle for chemical modification.

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[11] The resulting 4-bromo-1H-indole-2-carboxylic acid can then be used in amide bond forming reactions or other transformations.

Experimental Protocol: Basic Hydrolysis of the Methyl Ester

-

Reaction Setup: Dissolve methyl 4-bromo-1H-indole-2-carboxylate in a suitable solvent such as methanol or ethanol.

-

Base Addition: Add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry.

The ester can be reduced to the corresponding primary alcohol, 4-bromo-1H-indol-2-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Reactivity at the C3-Position: Electrophilic Substitution

While the C2 position is functionalized with an electron-withdrawing group, the C3 position of the indole ring remains susceptible to electrophilic substitution, albeit with potentially reduced reactivity compared to an unsubstituted indole.[12][13] Common electrophilic substitution reactions include Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation. The electron-withdrawing nature of the C2-ester will direct incoming electrophiles primarily to the C3 position.

Applications in Synthesis

The diverse reactivity of methyl 4-bromo-1H-indole-2-carboxylate makes it a valuable precursor in the synthesis of complex molecules. For instance, the bromine atom can be replaced via cross-coupling to introduce aryl or heteroaryl moieties, which are common features in many kinase inhibitors and other targeted therapeutics. Subsequent N-alkylation and modification of the ester group allow for the fine-tuning of physicochemical properties and biological activity. The presence of the bromo substituent has been shown to enhance the potency of some biologically active compounds.[14]

Conclusion

Methyl 4-bromo-1H-indole-2-carboxylate is a highly functionalized and synthetically versatile building block. The orthogonal reactivity of its C4-bromo, N-H, and C2-ester groups provides a powerful platform for the synthesis of a wide range of complex indole derivatives. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for harnessing its full potential in the development of novel pharmaceuticals and advanced materials. The provided protocols offer a solid foundation for researchers to design and execute synthetic strategies utilizing this valuable compound.

References

-

Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

(n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]

-

ChemRxiv. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. Retrieved from [Link]

-

RSC Publishing. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]

-

RSC Publishing. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from [Link]

-

PubMed. (2012). Ligand-free Suzuki coupling of arylboronic acids with methyl (E)-4-bromobut-2-enoate: synthesis of unconventional cores of HIV-1 protease inhibitors. Retrieved from [Link]

-

Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors | Request PDF. Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1H-indole-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). N-alkylation of indole derivatives.

-

Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

-

National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... Retrieved from [Link]

-

National Institutes of Health. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-1H-indole-7-carboxylate. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Electrophilic substitution – Knowledge and References. Retrieved from [Link]

-

ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Bromo-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

- 10. Methyl 4-bromo-1H-indole-7-carboxylate | CymitQuimica [cymitquimica.com]

- 11. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. youtube.com [youtube.com]

- 14. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

methyl 4-bromo-1H-indole-2-carboxylate CAS number 167479-13-2

An In-Depth Technical Guide to Methyl 4-Bromo-1H-indole-2-carboxylate (CAS: 167479-13-2): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary

Methyl 4-bromo-1H-indole-2-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom at the C4-position and a versatile carboxylate group at C2, makes it an exceptionally valuable precursor for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthesis protocol via the Fischer Indole Synthesis, and explores its vast potential in derivatization, primarily through palladium-catalyzed cross-coupling reactions. For researchers and drug development professionals, this document serves as a practical handbook, elucidating the causality behind experimental choices and providing validated workflows to leverage this compound's full potential in creating novel therapeutic agents and functional materials.

The Strategic Importance of the Functionalized Indole Scaffold

The indole nucleus is a cornerstone of biologically active compounds, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its structural rigidity and electron-rich nature allow it to participate in various non-covalent interactions with biological targets, making it a "privileged scaffold" in drug design. The strategic placement of functional groups on the indole ring is critical for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.

Methyl 4-bromo-1H-indole-2-carboxylate (CAS 167479-13-2) emerges as a particularly strategic intermediate for several reasons:

-

The C4-Bromo Group: This halogen serves as a highly versatile synthetic handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkyne moieties.[1][3] This capacity is fundamental to building molecular libraries for high-throughput screening.

-

The C2-Ester Group: The methyl carboxylate at the C2 position acts as both an electronic director and a functional precursor. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, hydrazides, or other functional groups, further expanding the accessible chemical space.[4][5]

-

The N-H Group: The indole nitrogen can be alkylated or arylated, providing another point for structural modification and influencing the compound's overall properties, including solubility and hydrogen bonding capacity.

This combination of functional handles makes the title compound a powerful platform for developing novel compounds targeting a range of diseases, including cancer, inflammation, and neurological disorders.[1][6][7]

Physicochemical Properties and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. The key properties of Methyl 4-bromo-1H-indole-2-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 167479-13-2 | [8][9] |

| Molecular Formula | C₁₀H₈BrNO₂ | [10][11] |

| Molecular Weight | 254.08 g/mol | [10][12] |

| IUPAC Name | Methyl 4-bromo-1H-indole-2-carboxylate | [12] |

| Appearance | Typically an off-white to light yellow or brown solid | [1][13] |

| MDL Number | MFCD04966956 | [10][12] |

Expected Spectroscopic Signatures

While a dedicated spectrum for this specific compound requires experimental acquisition, a senior scientist can predict the key features based on its structure and established principles. This predictive analysis is crucial for confirming the identity and purity of the synthesized material.

-

¹H NMR (Proton NMR):

-

N-H Proton: A broad singlet is expected, typically downfield (> 11 ppm in DMSO-d₆), due to the acidic nature of the indole N-H.[4]

-

Aromatic Protons: The protons on the benzene ring (H5, H6, H7) will appear in the aromatic region (approx. 7.0-7.8 ppm). Their splitting patterns (doublets, triplets) will be dictated by their coupling with each other. The C3-H proton will likely appear as a singlet or a narrow doublet in the 7.1-7.3 ppm range.[4]

-

Methyl Protons: A sharp singlet corresponding to the three protons of the -OCH₃ group will be observed, typically in the 3.8-4.0 ppm region.[14]

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically around 160-165 ppm.[4]

-

Aromatic Carbons: Multiple signals will appear in the 100-140 ppm range, corresponding to the eight carbons of the indole ring system. The carbon bearing the bromine (C4) will show a signal in this region, its exact shift influenced by the halogen's inductive effect.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity at m/z 253 and 255 would be expected.

-

Synthesis of the Core Scaffold: The Fischer Indole Synthesis

The Fischer Indole Synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole core.[15] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound.[15][16]

The synthesis of Methyl 4-bromo-1H-indole-2-carboxylate can be efficiently achieved from 3-bromophenylhydrazine and methyl pyruvate.

Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol is a self-validating system adapted from established procedures for Fischer indolization.[15][17]

Materials:

-

3-Bromophenylhydrazine hydrochloride

-

Methyl pyruvate

-

Ethanol (anhydrous)

-

Polyphosphoric acid (PPA) or Zinc Chloride (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 3-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt, freeing the hydrazine base. Stir for 15 minutes at room temperature.

-

Add methyl pyruvate (1.05 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 2-4 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: The initial condensation is typically spontaneous but may be gently warmed if the reaction is sluggish. The removal of the HCl salt is crucial as the free hydrazine is the active nucleophile.

-

-

Cyclization:

-

Once hydrazone formation is complete, remove the ethanol under reduced pressure.

-

To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone). Alternative: A Lewis acid like ZnCl₂ in a high-boiling solvent like toluene can also be used.[15]

-

Heat the mixture to 80-100°C with vigorous stirring for 1-3 hours. The reaction progress should be monitored by TLC.

-

Causality Insight: The strong acid protonates the hydrazone, facilitating the key[18][18]-sigmatropic rearrangement. Heat is required to overcome the activation energy for this cyclization and the subsequent ammonia elimination that drives the formation of the aromatic indole ring.[15]

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature, then carefully pour it onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to afford pure methyl 4-bromo-1H-indole-2-carboxylate.

-

A Gateway to Molecular Diversity: Palladium-Catalyzed Cross-Coupling

The true power of methyl 4-bromo-1H-indole-2-carboxylate lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions.[3] These reactions form new carbon-carbon and carbon-heteroatom bonds with exceptional reliability and functional group tolerance, making them a cornerstone of modern organic synthesis.[19][20]

Generalized Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust framework for coupling an arylboronic acid to the C4 position.

Materials:

-

Methyl 4-bromo-1H-indole-2-carboxylate (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., Dioxane/Water mixture, DMF, or Toluene)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add the methyl 4-bromo-1H-indole-2-carboxylate, arylboronic acid, and base.

-

Add the palladium catalyst. Expertise Insight: The choice of catalyst and ligands is critical. For challenging couplings, more advanced catalysts like Pd(dppf)Cl₂ or combinations of a palladium source (e.g., Pd₂(dba)₃) and a specific ligand (e.g., SPhos, XPhos) may be required to achieve high yields.[3]

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

-

Reaction Execution:

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer again with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in Drug Discovery

The derivatives synthesized from methyl 4-bromo-1H-indole-2-carboxylate are of high interest in pharmaceutical research. The ability to rapidly generate a library of analogs by varying the coupling partner is a key strategy in lead optimization.

-

Oncology: Many kinase inhibitors feature a substituted indole core. The 4-aryl indole derivatives can be designed to target the ATP-binding site of various kinases implicated in cancer progression.[7]

-

Anti-Inflammatory Agents: Simple brominated indoles have shown anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and TNF-α.[6] Creating more complex derivatives allows for the exploration of structure-activity relationships to develop more potent and selective agents.[6]

-

Central Nervous System (CNS) Agents: The indole scaffold is present in many neurotransmitters (e.g., serotonin). Derivatives are actively explored for treating neurological and psychiatric disorders. 4-bromoindole itself has been investigated as a potential GSK-3 inhibitor, a target relevant to conditions like Alzheimer's disease and bipolar disorder.[13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]

-

Storage: Store in a tightly sealed container in a cool, dry place. Protect from light.[13] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon) is recommended to prevent degradation.

-

Toxicity: Specific toxicological data is limited. Compounds of this class should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

Conclusion

Methyl 4-bromo-1H-indole-2-carboxylate is far more than a simple chemical reagent; it is a strategic platform for innovation. Its well-defined reactive sites allow for predictable and high-yielding transformations, particularly through modern cross-coupling chemistry. This guide has provided the foundational knowledge, from synthesis to application, empowering researchers to confidently employ this versatile building block in the rational design of next-generation pharmaceuticals and advanced materials. Its continued use in both academic and industrial laboratories is assured, promising to unlock new molecular entities with significant scientific and therapeutic impact.

References

- BenchChem Technical Support Team. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1H-indole-3-acetonitrile. Benchchem.

- Chemexpress. (n.d.).

- Parchem. (n.d.).

- Parchem. (n.d.). 4-Bromoindole-2-carboxylic acid methyl ester (Cas 167479-13-2). Parchem.

- PMC. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- Finetech Industry Limited. (n.d.). 4-Bromoindole-2-carboxylic acid methyl ester (Cas 167479-13-2). Finetech Industry Limited.

- CookeChem. (n.d.).

- Ambeed. (n.d.).

- Chem-Impex. (n.d.). 4-Bromoindole. Chem-Impex.

- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.

- Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.

- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.

- ChemicalBook. (n.d.).

- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

- Benkendorff, K., et al. (2017).

- El-Sayed, M. A., et al. (n.d.).

- AbacipharmTech. (n.d.).

- Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Chemsrc. (2025).

- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

- MDPI. (2024).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemexpress.cn [chemexpress.cn]

- 9. Methyl 4-bromo-1H-indole-2-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 10. Methyl 4-bromo-1H-indole-2-carboxylate , 98% , 167479-13-2 - CookeChem [cookechem.com]

- 11. METHYL 4-BROMO-1H-INDOLE-2-CARBOXYLATE CAS#: [amp.chemicalbook.com]

- 12. 167479-13-2 | Methyl 4-bromo-1H-indole-2-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 13. goldbio.com [goldbio.com]

- 14. rsc.org [rsc.org]

- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 16. Fischer Indole Synthesis [organic-chemistry.org]

- 17. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 18. parchem.com [parchem.com]

- 19. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. CAS#:1196-90-3 | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | Chemsrc [chemsrc.com]

The Indole Nucleus: From Ancient Dyes to Modern Drugs and Materials

An In-depth Technical Guide on the Discovery, Synthesis, and Application of Substituted Indoles

Introduction: A Journey from Imperial Purple to the Vanguard of Science

The story of the indole nucleus is a remarkable journey through the annals of chemistry, weaving together the vibrant history of ancient dyes, the foundational principles of organic synthesis, and the cutting-edge of modern pharmacology and materials science. The very name "indole" is a portmanteau of "indigo" and "oleum," a nod to its origins from the revered blue dye that has captivated humanity for millennia.[1] Evidence of indigo's use as a dye dates back over 6,000 years, a testament to its enduring value.[2] This guide provides a comprehensive exploration of the substituted indole, from its historical roots to its current status as a "privileged scaffold" in drug discovery and a versatile component in advanced materials.

The initial foray into the chemistry of this heterocyclic system was pioneered by the German chemist Adolf von Baeyer. In 1866, through the reduction of oxindole with zinc dust, he first isolated the parent indole molecule.[1][3] This seminal work laid the groundwork for over a century of research that would unveil the profound significance of the indole core in the natural world and its immense potential in synthetic applications.

The Dawn of Synthetic Accessibility: Classical Routes to the Indole Core

The ability to construct the indole nucleus in the laboratory was a pivotal moment in organic chemistry, unlocking the door to a vast chemical space. Several classical named reactions, developed in the late 19th and early 20th centuries, remain cornerstones of indole synthesis.

The Fischer Indole Synthesis: A Timeless and Versatile Strategy

Discovered in 1883 by Hermann Emil Fischer, this reaction has become one of the most widely employed methods for constructing substituted indoles.[4] The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[4] The versatility of this reaction lies in the wide variety of commercially available starting materials, allowing for the synthesis of a diverse array of substituted indoles. This method is of such industrial importance that it is used in the synthesis of antimigraine drugs of the triptan class.[4]

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a fascinating cascade of transformations. The key step is a[5][5]-sigmatropic rearrangement of the enamine tautomer of the initially formed hydrazone.[4] This is followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[4]

Figure 1: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole

The following is a representative two-step protocol for the synthesis of 2-phenylindole via the Fischer indole synthesis.[5][6][7][8]

Step 1: Synthesis of Acetophenone Phenylhydrazone

-

Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).

-

Procedure:

-

A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for 1 hour.[5]

-

The hot mixture is dissolved in 80 mL of 95% ethanol.[5]

-

Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.[5]

-

The product is collected by filtration and washed with cold ethanol.[5]

-

Step 2: Cyclization to 2-Phenylindole

-

Materials: Acetophenone phenylhydrazone (5.3 g, 0.025 mol), Powdered anhydrous zinc chloride (25.0 g).

-

Procedure:

-

An intimate mixture of acetophenone phenylhydrazone and anhydrous zinc chloride is prepared in a tall beaker.[5]

-

The beaker is immersed in an oil bath preheated to 170°C and stirred vigorously.[5]

-

The mass will liquefy, and the evolution of white fumes will commence.[5]

-

After 5 minutes of continued stirring, the hot reaction mixture is poured into water.[5]

-

The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol.[5]

-

The Bischler-Möhlau Indole Synthesis

Another classical method, the Bischler-Möhlau synthesis, provides access to 2-arylindoles from the reaction of an α-bromo-acetophenone with an excess of aniline.[9] While historically significant, this reaction often requires harsh conditions and can lead to mixtures of products.[9]

Mechanism of the Bischler-Möhlau Indole Synthesis

The mechanism is thought to involve the initial formation of an α-anilino ketone, which then reacts with a second molecule of aniline. Subsequent electrophilic cyclization onto the aniline ring, followed by aromatization, yields the indole product.[9]

Figure 2: Simplified workflow of the Bischler-Möhlau Synthesis.

The Madelung Synthesis

Reported by Walter Madelung in 1912, this synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[10] The original conditions were quite harsh, often employing sodium ethoxide at 200-400°C, which limited its application to the synthesis of 2-alkinylindoles.[10][11]

Mechanism of the Madelung Synthesis

The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group. The resulting carbanion then attacks the amide carbonyl intramolecularly to form a five-membered ring. Subsequent elimination of water furnishes the indole.[10][11]

Experimental Protocol: General Procedure for Madelung Synthesis

A representative, though generalized, protocol reflecting the classical conditions is as follows:

-

Materials: N-benzoyl-o-toluidine, Sodium ethoxide.

-

Procedure:

-

N-benzoyl-o-toluidine and two equivalents of sodium ethoxide are heated in an airless reaction vessel.[10]

-

The reaction is typically carried out at high temperatures (200-400 °C).[10]

-

After the reaction is complete, a hydrolysis step is required to work up the product.[10]

-

Modern variations utilize organolithium bases under milder conditions, expanding the scope of the reaction.[12]

-

The Reissert Indole Synthesis

This method provides a route to indoles from ortho-nitrotoluene and diethyl oxalate.[13] The key steps involve a base-catalyzed condensation followed by a reductive cyclization.[13]

Mechanism of the Reissert Indole Synthesis

The synthesis begins with the condensation of o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[13] This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to form an indole-2-carboxylic acid, which can be decarboxylated upon heating to yield the parent indole.[13]

The Leimgruber-Batcho Indole Synthesis

A more modern classical method, the Leimgruber-Batcho synthesis, is a highly efficient two-step process for producing indoles from o-nitrotoluenes.[14] This method is particularly popular in the pharmaceutical industry.[3]

Mechanism of the Leimgruber-Batcho Indole Synthesis

The first step is the formation of an enamine by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[14] The second step involves the reductive cyclization of this enamine, often using Raney nickel and hydrazine, to form the indole ring.[14]

Experimental Protocol: General Procedure for Leimgruber-Batcho Synthesis

A generalized two-step protocol is as follows:

Step 1: Enamine Formation

-

Materials: o-Nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (optional, but often used to increase reactivity).

-

Procedure: The o-nitrotoluene is reacted with DMF-DMA, often in the presence of a secondary amine like pyrrolidine, to form the corresponding enamine.[14][15]

Step 2: Reductive Cyclization

-

Materials: The enamine from Step 1, a reducing agent (e.g., Raney nickel and hydrazine, or Pd/C and H₂).[14][15]

-

Procedure: The nitro group of the enamine is reduced to an amine, which then undergoes spontaneous cyclization and elimination of the secondary amine to afford the indole.[14]

The Modern Era of Indole Synthesis: Precision and Efficiency

While classical methods are still widely used, the demand for highly functionalized and stereochemically complex indole derivatives in drug discovery has driven the development of more sophisticated synthetic strategies. Transition metal catalysis, particularly with palladium, has revolutionized indole synthesis.[16][17]

Palladium-Catalyzed Indole Syntheses

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for constructing the indole nucleus.[11][18] These methods often involve the intramolecular cyclization of appropriately substituted anilines and offer several advantages over classical methods, including milder reaction conditions, greater functional group tolerance, and the ability to construct complex indoles from simple precursors.[7][16]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination for Indole Synthesis

-

Materials: An appropriate aryl halide (e.g., o-haloaniline derivative), an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

-

Procedure:

-

The aryl halide, amine, palladium catalyst, ligand, and base are combined in an oven-dried flask under an inert atmosphere (e.g., argon).[11]

-

An anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated.[11]

-

The reaction progress is monitored by techniques such as TLC or LC-MS.[11]

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.[11]

-

The Biological Significance of Substituted Indoles

The indole ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals.[4] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets.

Nature's Indoles: From Essential Amino Acids to Neurotransmitters

-

Tryptophan: This essential amino acid, first isolated from casein in 1901 by Frederick Gowland Hopkins, is the biosynthetic precursor to a multitude of important indole-containing biomolecules.[19][20]

-

Serotonin (5-Hydroxytryptamine): A crucial neurotransmitter in the central nervous system, serotonin regulates mood, sleep, appetite, and numerous other physiological processes.[16] Its discovery and elucidation have been pivotal in understanding the biochemistry of the brain.[16]

-

Melatonin: This hormone, also derived from tryptophan, is best known for its role in regulating the sleep-wake cycle.

-

Auxin (Indole-3-acetic acid): As the most abundant and potent plant hormone, auxin plays a critical role in almost every aspect of plant growth and development.[21]

Indoles in Drug Discovery: A Privileged Scaffold

The structural diversity and biological importance of naturally occurring indoles have made the indole nucleus a "privileged scaffold" in medicinal chemistry. This means that the indole core is a recurring motif in a wide range of successful drugs targeting different diseases.[15]

Table 1: Physicochemical Properties of Key Indole Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | pKa | LogP |

| Indole | C₈H₇N | 117.15 | 16.97 (N-H) | 2.14 |

| Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | 2.46 (COOH), 9.41 (NH₃⁺) | -1.06 |

| Serotonin | C₁₀H₁₂N₂O | 176.22 | 10.16 (NH₃⁺) | 1.37 |

| Melatonin | C₁₃H₁₆N₂O₂ | 232.28 | N/A | 1.18 |

| Indomethacin | C₁₉H₁₆ClNO₄ | 357.79 | 4.5 | 3.1 |

Case Studies in Drug Development

The rational design of substituted indoles has led to major breakthroughs in the treatment of various diseases.

Sumatriptan: A Revolution in Migraine Therapy

Sumatriptan was the first member of the triptan class of drugs, which revolutionized the acute treatment of migraine headaches. It is a selective agonist for the serotonin 5-HT₁B and 5-HT₁D receptors.

Mechanism of Action:

Sumatriptan's therapeutic effect is twofold:

-

Cranial Vasoconstriction: It constricts the painfully dilated cranial blood vessels by acting on 5-HT₁B receptors.

-

Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings by activating 5-HT₁D receptors.

Figure 3: Mechanism of action of Sumatriptan.

Structure-Activity Relationship (SAR) of Triptans:

-

The indole nucleus is essential for activity, mimicking the endogenous ligand serotonin.

-

The sulfonamide group at the 5-position is a key feature for 5-HT₁B/₁D selectivity.

-

The nature of the substituent on the side chain at the 3-position influences pharmacokinetic properties like oral bioavailability and half-life.

Ondansetron: Combating Chemotherapy-Induced Nausea and Vomiting

Ondansetron is a potent and selective antagonist of the serotonin 5-HT₃ receptor. It is highly effective in preventing nausea and vomiting, particularly that induced by chemotherapy and radiation therapy.

Mechanism of Action:

Chemotherapeutic agents can cause the release of large amounts of serotonin from enterochromaffin cells in the gut. This serotonin then activates 5-HT₃ receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem. Ondansetron blocks these receptors, thereby preventing the initiation of the vomiting reflex.[22]

Figure 4: Mechanism of action of Ondansetron.

Structure-Activity Relationship (SAR) of 5-HT₃ Antagonists:

-

The indole or a related aromatic system is crucial for binding to the receptor.

-

A basic nitrogen atom, typically part of a rigid ring system, is required for potent antagonism.

-

The distance and orientation between the aromatic ring and the basic nitrogen are critical for optimal receptor interaction.

Substituted Indoles in Materials Science

The unique electronic and photophysical properties of the indole nucleus have led to its emergence as a valuable building block in materials science.[23]

-

Organic Electronics: Indole derivatives are being explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[23][24] The electron-rich nature of the indole ring facilitates charge transport, a key requirement for these applications.[23]

-

Conducting Polymers: Polyindoles are a class of conducting polymers that exhibit good electrical properties and environmental stability.[25][26] These materials have potential applications in sensors, electrochromic devices, and anticorrosion coatings.[27][28]

-

Fluorescent Sensors: The inherent fluorescence of the indole ring can be modulated by the presence of specific analytes. This has led to the development of indole-based fluorescent sensors for the detection of metal ions and other small molecules.[3][9][21]

Conclusion

From its humble beginnings as a derivative of a natural dye, the substituted indole has risen to a position of prominence in both the life sciences and materials science. The elegant synthetic methodologies developed over the past century have provided chemists with the tools to create a vast and diverse array of indole derivatives. This has, in turn, led to the discovery of life-saving medicines and innovative materials. The journey of the indole nucleus is far from over, and as our understanding of its chemistry and biology deepens, we can expect to see even more remarkable applications of this versatile scaffold in the years to come.

References

-

Advancements in Organic Electronics: The Role of Indole Derivatives. (n.d.). Retrieved from [Link]

-

Indole-based fluorescent sensors for selective sensing of Fe2+ and Fe3+ in aqueous buffer systems and their applications in living cells. (n.d.). ResearchGate. Retrieved from [Link]

-

Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (n.d.). PubMed Central. Retrieved from [Link]

-

An Indole-Based Fluorescent Chemosensor for Detecting Zn 2+ in Aqueous Media and Zebrafish. (2021). MDPI. Retrieved from [Link]

-

Madelung synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Polyindole Based Nanocomposites and Their Applications: A Review. (n.d.). Retrieved from [Link]

-

History of Indigo. (n.d.). Wild Colours. Retrieved from [Link]

- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activ

- Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications. (2022).

-

Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

2-Phenylindole Synthesis: Fischer Indole Method. (n.d.). Studylib. Retrieved from [Link]

-

Preparation of 2-phenylindole. (n.d.). Slideshare. Retrieved from [Link]

-

2-phenylindole. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Polyindole Based Nanocomposites and Their Applications: A Review. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]

-

Sintesis de 2-Fenilindol. (n.d.). Scribd. Retrieved from [Link]

-

Conducting polymer. (n.d.). In Wikipedia. Retrieved from [Link]

- Optimization of solvents, electrolytes, and mediators for polyindole-based electrochemical sensors. (2024). RSC Publishing.

-

Indole. (n.d.). In Wikipedia. Retrieved from [Link]

-

Recent trends and advances in polyindole-based nanocomposites as potential antimicrobial agents: a mini review. (2022). NIH. Retrieved from [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PubMed Central. Retrieved from [Link]

-

From batteries to biosensors: Conductive polymers make the jump to commercial applications. (n.d.). CAS. Retrieved from [Link]

- New Organic Semiconductors based on Triindole and other Cyclic Oligomers of Indole. (2015). Universidad Autónoma de Madrid.

-

SAR of anti-inflammatory agents. (n.d.). ResearchGate. Retrieved from [Link]

- Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applic

-

SAR of indole as an anti-cancer agent. (n.d.). ResearchGate. Retrieved from [Link]

- Opto-electrochemistry of pyridopyrazino[2,3-b]indole Derivatives. (n.d.). Indian Academy of Sciences.

- New Indole-Based Metal-Free Organic Dyes for Dye-Sensitized Solar Cells. (n.d.).

-

A review on indole-based colorimetric and fluorescence sensors for the detection of heavy metal ions. (n.d.). OUCI. Retrieved from [Link]

-

Leimgruber–Batcho indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Summary of the proposed 5-HT3R-mediated downstream signaling pathway... (n.d.). ResearchGate. Retrieved from [Link]

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). RSC Publishing.

-

Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... (n.d.). ResearchGate. Retrieved from [Link]

- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). RSC Publishing.

-

Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (n.d.). PubMed Central. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

The 5-HT3 receptor - the relationship between structure and function. (n.d.). PubMed Central. Retrieved from [Link]

-

L-Tryptophan. (2017). American Chemical Society. Retrieved from [Link]

- Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. (2016). PubMed Central.

- Indole as an emerging scaffold in anticancer drug design. (2023). AIP Publishing.

- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their ( p-Cymene)dichloridoruthenium(II) Complexes. (2023). PubMed.

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. studylib.net [studylib.net]

- 7. Preparation of 2-phenylindole | PDF [slideshare.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. journals.sjp.ac.lk [journals.sjp.ac.lk]

- 10. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 19. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. mdpi.com [mdpi.com]

- 22. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 23. nbinno.com [nbinno.com]

- 24. ias.ac.in [ias.ac.in]

- 25. Polyindole Based Nanocomposites and Their Applications: A Review – Material Science Research India [materialsciencejournal.org]

- 26. Conductive polymer - Wikipedia [en.wikipedia.org]

- 27. Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00022A [pubs.rsc.org]

- 28. Recent trends and advances in polyindole-based nanocomposites as potential antimicrobial agents: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of the 4-Bromo-1H-indole-2-carboxylate Core: A Technical Guide for Researchers

Introduction: The Significance of the 4-Bromo-1H-indole-2-carboxylate Scaffold

The indole framework is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with diverse biological activities. The introduction of a bromine atom at the 4-position and a carboxylate group at the 2-position creates a versatile building block. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, while the carboxylate group can be modified to generate amides, esters, and other derivatives. Accurate spectroscopic characterization is the bedrock of synthetic efforts, ensuring structural integrity and purity of intermediates and final products.

This guide will dissect the key features of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data associated with the 4-bromo-1H-indole-2-carboxylate core, providing both theoretical understanding and practical insights for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we will analyze the proton (¹H) and carbon-13 (¹³C) NMR data for 4-bromo-1H-indole-2-carboxylic acid and extrapolate the expected shifts for its methyl ester derivative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in a molecule.

Experimental Data for 4-Bromo-1H-indole-2-carboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | -COOH |

| ~8.90 | br s | 1H | N-H |

| ~7.45 | d | 1H | H-7 |

| ~7.25 | d | 1H | H-5 |

| ~7.15 | t | 1H | H-6 |

| ~7.05 | s | 1H | H-3 |

Note: This data is based on typical values for indole-2-carboxylic acids and available data for 4-bromoindole derivatives.

Interpretation and Causality:

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is typically highly deshielded due to the anisotropic effect of the carbonyl group and intramolecular hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift (~12.0 ppm).

-

Indole N-H Proton: The proton attached to the nitrogen atom of the indole ring is also deshielded and often appears as a broad singlet around 8.90 ppm. Its broadness is a result of quadrupole broadening from the nitrogen atom and exchange with residual water in the solvent.

-

Aromatic Protons (H-5, H-6, H-7): The protons on the benzene portion of the indole ring appear in the aromatic region (7.0-8.0 ppm). The bromine atom at the 4-position exerts an electron-withdrawing inductive effect and a weak deactivating resonance effect, influencing the chemical shifts of the neighboring protons. The specific splitting patterns (doublet, triplet) arise from spin-spin coupling with adjacent protons.

-

H-3 Proton: The proton at the 3-position of the indole ring is a singlet and appears in the aromatic region. Its chemical shift is influenced by the electron-donating character of the nitrogen atom and the electron-withdrawing carboxylate group at the 2-position.

Expected Changes for Methyl 4-Bromo-1H-indole-2-carboxylate:

The primary difference in the ¹H NMR spectrum of the methyl ester compared to the carboxylic acid will be the absence of the broad singlet for the -COOH proton and the appearance of a new singlet corresponding to the methyl ester protons (-OCH₃).

-

Methyl Protons (-OCH₃): A sharp singlet integrating to 3H would be expected around 3.8-4.0 ppm. This region is characteristic of methyl esters. The other aromatic and N-H proton signals would experience minor shifts due to the change in the electronic nature of the substituent at the 2-position.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indole derivatives as it can help in observing the N-H and -COOH protons which might exchange in other solvents.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-